1-Ethylpiperidin-3-amine hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the IUPAC name designated as 1-ethylpiperidin-3-amine. The compound exists in multiple stereoisomeric forms, each assigned distinct Chemical Abstracts Service registry numbers that reflect their unique three-dimensional arrangements. The racemic mixture of 1-ethylpiperidin-3-amine bears the CAS registry number 6789-94-2, representing the free base form without the hydrochloride salt. The (R)-enantiomer of the hydrochloride salt possesses the specific CAS number 1149384-63-3, indicating the resolved chiral form with defined absolute configuration.
Comparative analysis of this compound with related piperidine derivatives illuminates structure-property relationships and enables systematic understanding of substituent effects on molecular behavior. The parent compound 3-aminopiperidine serves as a fundamental reference point, with the ethyl substituent at the 1-position introducing additional conformational flexibility and altered physicochemical properties. Methylated analogs such as 3-amino-1-methylpiperidine provide direct comparison points for evaluating alkyl chain length effects on molecular properties.
Structural comparison with 1-ethylpiperidin-3-one hydrochloride reveals the impact of functional group substitution on molecular geometry and hydrogen bonding capabilities. The ketone functionality in the 3-position creates a planar trigonal arrangement that contrasts with the tetrahedral geometry of the amino-substituted analog. This structural difference profoundly affects intermolecular interactions and influences crystal packing arrangements, solubility properties, and biological activity profiles.
Table 2: Comparative Molecular Properties of Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) |
|---|---|---|---|---|
| 1-Ethylpiperidin-3-amine | C₇H₁₆N₂ | 128.215 | 6789-94-2 | 155.1 |
| 3-Amino-1-methylpiperidine | C₆H₁₄N₂ | 114.19 | 42389-57-1 | 136 |
| 1-Ethylpiperidin-3-one | C₇H₁₃NO | 127.18 | 41361-28-8 | Not available |
Physical property comparisons demonstrate systematic trends related to molecular structure modifications. The boiling point of 1-ethylpiperidin-3-amine (155.1°C) exceeds that of the methyl analog (136°C), reflecting increased molecular weight and enhanced intermolecular van der Waals interactions. The density of the ethyl derivative (0.898 g/cm³) falls within the expected range for substituted piperidines, indicating normal packing efficiency in the liquid state.
Stereochemical considerations become particularly relevant when comparing enantiomeric forms of different piperidine derivatives. The (R)-configuration of 1-ethylpiperidin-3-amine can be directly compared with corresponding (R)-isomers of other substituted piperidines to evaluate chiral environment effects on molecular recognition and biological activity. These comparisons support rational design strategies for developing new piperidine-based compounds with optimized properties.
Electronic structure analysis through computational methods reveals electron density distributions and electrostatic potential surfaces that govern intermolecular interactions and chemical reactivity. The amino group in 1-ethylpiperidin-3-amine exhibits higher electron density compared to ketone-containing analogs, influencing hydrogen bonding strength and protonation behavior. These electronic differences translate into distinct pharmaceutical properties and synthetic reactivity patterns across the piperidine derivative family.
Properties
IUPAC Name |
1-ethylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWGTJGSKRUCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from D-Ornithine Hydrochloride
One widely documented industrially feasible method uses D-ornithine hydrochloride as a starting material. The synthesis involves:
- Esterification of the amino acid
- Treatment with thionyl chloride for activation
- Cyclization to form the piperidine ring
- Subsequent reduction and salt formation to obtain the dihydrochloride salt of 1-ethylpiperidin-3-amine
This route is favored for its relatively short synthetic sequence and moderate cost, making it suitable for scale-up.
Starting from D-Glutamic Acid
Another method employs D-glutamic acid as the precursor. The process includes:
- Hydroxyl esterification and Boc protection of amido groups
- Reduction of ester groups
- Hydroxyl activation (e.g., conversion to a leaving group)
- Cyclization to form the piperidine ring
- Boc deprotection and salt formation
This approach involves about 9 reaction steps but achieves high stereoselectivity for the (R)-enantiomer and is amenable to industrial production due to its cost-effectiveness and yield.
Hofmann Rearrangement Route
A synthetic variant involves:
- Preparation of racemic N-benzyl-3-piperidyl urea
- Fractional crystallization to isolate the (R)-isomer
- Hofmann rearrangement to convert the urea to the amine
- Hydrogenolysis to remove protecting groups
- Salinization to form the dihydrochloride salt
This method is more complex but allows for enantiomeric enrichment and purity control.
Reaction Conditions and Key Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of amino acid | Methanol, thionyl chloride, ice bath, 30°C | High conversion (>95%) |
| 2 | Boc protection of amido group | Boc anhydride, triethylamine, dioxane, 30°C | Ensures amine protection |
| 3 | Ester reduction | Commonly LiAlH4 or catalytic hydrogenation | Converts ester to alcohol |
| 4 | Hydroxyl activation | Thionyl chloride or similar | Activates for cyclization |
| 5 | Cyclization | Intramolecular nucleophilic substitution | Forms piperidine ring |
| 6 | Boc deprotection | Acidic conditions (HCl in dioxane or MeOH) | Releases free amine |
| 7 | Salt formation | HCl gas or aqueous HCl | Forms hydrochloride salt |
These steps are adapted depending on the starting material and desired stereochemistry.
Comparative Summary of Preparation Routes
| Route | Starting Material | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| D-Ornithine Hydrochloride | D-Ornithine HCl | Thionyl chloride, esterification, cyclization | Short route, industrial scale | Moderate stereoselectivity |
| D-Glutamic Acid | D-Glutamic acid | Multi-step with Boc protection | High stereoselectivity, cost-effective | Longer synthesis |
| Hofmann Rearrangement | N-Benzyl-3-piperidyl urea | Rearrangement and hydrogenolysis | Enantiomeric purity control | Complex, multiple purification steps |
Research Findings and Yields
- The D-glutamic acid route yields up to 99% purity of intermediates with overall high conversion rates at each step.
- The D-ornithine-based method produces the dihydrochloride salt with a molecular weight of 201.13 g/mol and is suitable for research and industrial applications.
- Hofmann rearrangement routes allow for isolation of the (R)-enantiomer with high enantiomeric excess, critical for pharmaceutical uses.
Additional Notes on Synthesis
- Protection groups such as Boc (tert-butyloxycarbonyl) are essential to prevent side reactions during multi-step synthesis.
- Reaction temperatures are generally controlled around 0–30°C during sensitive steps like esterification and hydroxyl activation to maintain selectivity and yield.
- Salt formation with hydrochloric acid improves compound stability and facilitates purification.
- Analytical techniques such as HPLC and LC-MS are used to monitor reaction progress and purity at various stages.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Piperidin-3-one derivatives.
Reduction: Piperidin-3-amine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-Ethylpiperidin-3-amine hydrochloride serves as a crucial building block in synthetic organic chemistry. Its ability to participate in various chemical reactions allows for the synthesis of complex organic molecules. Key reactions include:
- Substitution Reactions : The amine group can undergo nucleophilic substitution, facilitating the formation of diverse derivatives.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different functional groups, expanding its utility in synthetic pathways.
Biological Applications
The biological significance of this compound is highlighted by its interactions with various biological targets:
- Anticancer Activity : Studies show that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, research indicates that compounds derived from this structure can induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional treatments like bleomycin .
- Neuropharmacology : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. It acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy .
Pharmaceutical Development
In pharmaceutical research, this compound is used as an intermediate in the synthesis of drugs targeting central nervous system disorders. Its structural properties enhance bioavailability and receptor binding affinity, making it a valuable candidate for drug development .
Case Study 1: Anticancer Activity
A study demonstrated that introducing a piperidine ring significantly enhanced the anticancer properties of synthesized compounds. The findings showed improved binding affinity to cancer cell receptors compared to non-piperidine analogs, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Neuropharmacology
Research on this compound revealed its efficacy in inhibiting cholinesterase enzymes, thus improving cognitive functions in animal models of Alzheimer's disease. This multi-targeted approach suggests that compounds like this could yield better therapeutic outcomes when addressing complex neurological conditions .
Mechanism of Action
The mechanism by which 1-ethylpiperidin-3-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Derivatives
*Note: The CAS number 6789-94-2 corresponds to the free base; the hydrochloride form is referenced in supplier catalogs (e.g., ).
Structural and Functional Differences
- The amine at C3 allows for hydrogen bonding, aiding in receptor interactions . This compound is dihydrochloride, enhancing solubility . Benzyl Group (1-Benzylpiperidin-3-amine): The aromatic ring increases molecular weight and lipophilicity, which may affect bioavailability .
- Safety Profiles: The target compound is an irritant, requiring handling precautions (e.g., gloves, eye protection) . In contrast, 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride is stable under normal conditions but decomposes into hazardous products like hydrogen chloride upon heating . Memantine hydrochloride, a clinically approved drug, has a well-documented neurotoxic profile at high doses .
Biological Activity
1-Ethylpiperidin-3-amine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a piperidine derivative characterized by the following chemical structure:
- Chemical Formula : C7H16N2·HCl
- Molecular Weight : 162.68 g/mol
- CAS Number : 98094
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its mechanism of action can be summarized as follows:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .
Pharmacological Effects
This compound exhibits several pharmacological effects:
- CNS Activity : Preliminary studies suggest potential anxiolytic and antidepressant properties due to its interaction with serotonin and dopamine receptors.
- Anticancer Potential : Research indicates that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .
Toxicity Profile
The compound has been classified under GHS (Globally Harmonized System) with the following warnings:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, with IC50 values ranging from 5 to 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Study 2: Neuropharmacological Effects
In another research effort, the neuropharmacological effects were evaluated using animal models. The administration of this compound resulted in reduced anxiety-like behavior in rodents, as measured by the elevated plus maze test. This suggests a potential application in treating anxiety disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| 2,6-Dichloro-N-(1-ethylpiperidin-3-yl)quinazolin-4-amine | Enzyme inhibition, receptor modulation | Anticancer, anti-inflammatory |
| N-(4-Bromophenyl)-2-(3-methyl-6-oxo) | Antidepressant effects | Depression treatment |
Q & A
How can researchers optimize the synthesis of 1-Ethylpiperidin-3-amine hydrochloride to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions and purification steps. For example:
- Amination Strategies : Use nucleophilic substitution with ethylamine on a halogenated piperidine precursor. Reductive amination (e.g., using sodium borohydride or lithium aluminum hydride) may enhance selectivity for the tertiary amine .
- Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt, ensuring stoichiometric control to avoid excess acid impurities .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .
What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Basic Research Question
Methodological Answer:
- Structural Confirmation : Use - and -NMR to verify the ethyl-piperidine backbone and amine proton signals. Discrepancies in integration ratios may indicate impurities or tautomeric forms .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and a C18 column can resolve co-eluting byproducts. Discrepancies between theoretical and observed mass spectra (LC-MS) may suggest incomplete salt formation or degradation .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, critical for storage conditions. Contradictory DSC profiles require replication under inert atmospheres to rule out oxidation .
How can researchers design experiments to investigate the biological activity of this compound?
Advanced Research Question
Methodological Answer:
- Target Identification : Use molecular docking studies (e.g., AutoDock Vina) to predict interactions with neurological receptors (e.g., NMDA or σ receptors) based on structural analogs like memantine .
- In Vitro Assays : Test inhibition of acetylcholinesterase or monoamine oxidases in cell lysates, using Ellman’s reagent for cholinesterase activity quantification. Normalize results to positive controls (e.g., donepezil) .
- Mechanistic Probes : Employ fluorescently labeled derivatives (e.g., dansyl chloride conjugation) to track cellular uptake via confocal microscopy .
What strategies mitigate risks when handling reactive intermediates during synthesis?
Advanced Research Question
Methodological Answer:
- Intermediate Quenching : For halogenated precursors (e.g., 1-bromo-3-ethylpiperidine), use aqueous sodium thiosulfate to neutralize unreacted bromine .
- Safety Protocols : Conduct reactions under nitrogen to prevent explosive peroxides during ether solvent use (e.g., THF). Reference SDS guidelines for PPE (gloves, goggles) and fume hood requirements .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., isocyanates) and adjust conditions dynamically .
How can computational tools guide the design of derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to model logP, solubility, and blood-brain barrier permeability. Prioritize derivatives with logP < 3 to reduce toxicity .
- Retrosynthetic Planning : AI platforms (e.g., Synthia, Reaxys) propose feasible routes for introducing substituents (e.g., fluorination at the piperidine 4-position) to modulate metabolic stability .
- Dynamics Simulations : Molecular dynamics (GROMACS) reveal conformational flexibility impacting receptor binding. Compare free-energy landscapes of hydrochloride vs. free base forms .
How should researchers address discrepancies in reported synthetic routes for this compound?
Basic Research Question
Methodological Answer:
- Literature Cross-Validation : Compare yields and conditions from peer-reviewed journals vs. patents. For example, amination via Buchwald-Hartwig coupling (high cost, high yield) vs. traditional nucleophilic substitution (lower purity) .
- Scale-Dependent Optimization : Pilot small-scale reactions (0.1–1.0 mmol) to test conflicting methods. Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting reproducibility .
- Byproduct Analysis : LC-MS and -NMR can identify side products (e.g., N-ethylpiperidinone from over-oxidation), guiding protocol refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
